molecular formula C26H30O7 B12714897 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester CAS No. 64670-41-3

1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester

Cat. No.: B12714897
CAS No.: 64670-41-3
M. Wt: 454.5 g/mol
InChI Key: OJSVJSVBTNXCCH-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of a cyclohexane ring substituted with carboxylic acid groups, a hydroxy group, a methyl group, and an oxo group Additionally, it has a phenylmethoxyphenyl group attached to the cyclohexane ring, making it a diethyl ester derivative

Preparation Methods

The synthesis of 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester involves several steps. The synthetic route typically starts with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid groups, hydroxy group, methyl group, and oxo group. The phenylmethoxyphenyl group is then attached to the cyclohexane ring, and the final step involves esterification to form the diethyl ester. The reaction conditions for each step vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations.

Chemical Reactions Analysis

1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-, 2-(4-(phenylmethoxy)phenyl)-, diethyl ester can be compared with other similar compounds, such as 1,3-Cyclohexanedicarboxylic acid derivatives with different substituents or ester groups. These similar compounds may have different chemical and biological properties, highlighting the uniqueness of the compound . For example, variations in the substituents on the cyclohexane ring or the ester groups can lead to differences in reactivity, solubility, and biological activity.

References

Properties

CAS No.

64670-41-3

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-(4-phenylmethoxyphenyl)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C26H30O7/c1-4-31-24(28)22-20(27)15-26(3,30)23(25(29)32-5-2)21(22)18-11-13-19(14-12-18)33-16-17-9-7-6-8-10-17/h6-14,21-23,30H,4-5,15-16H2,1-3H3

InChI Key

OJSVJSVBTNXCCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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